BenchChemオンラインストアへようこそ!

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole

anticancer breast cancer MCF-7

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a critical intermediate for MCHR1 antagonist programs, where the 2-cyclopropyl group is essential for target binding and the benzimidazole core mitigates CYP3A4 TDI liability. The 6-bromo group enables rapid SAR expansion via Pd-catalyzed cross-coupling, while related bromo-benzimidazole cores show antiproliferative activity against MCF-7 cells. Sourcing this exact substitution pattern ensures assay reproducibility.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1447910-80-6
Cat. No. B1406226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
CAS1447910-80-6
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)N=C1C3CC3
InChIInChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyAXAWMBFGRSTGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1447910-80-6): Molecular Profile and Chemical Identity for Research Procurement


6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1447910-80-6) is a benzimidazole derivative characterized by a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a methyl group at the N-1 position of the core heterocycle . It possesses a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol . As a member of the benzimidazole class, this compound is of interest in medicinal chemistry and chemical biology, with research applications spanning from cancer biology to metabolic disease target validation .

Why Generic Substitution of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1447910-80-6) with In-Class Analogs Fails: A Procurement and Research Perspective


Generic substitution within the benzimidazole class is not a viable strategy due to the profound influence of specific substituents on target engagement, selectivity, and ADME properties. The 6-bromo substitution pattern is known to enhance binding affinity to certain targets, such as the estrogen sulfotransferase receptor, as demonstrated by docking studies [1]. Furthermore, the cyclopropyl group at the 2-position is a critical determinant for activity against specific targets like the melanin-concentrating hormone receptor 1 (MCHR1) . Even minor structural alterations, such as replacing the cyclopropyl with an ethyl group or changing the substitution pattern on the benzimidazole core, can lead to significant changes in biological activity and CYP3A4 time-dependent inhibition (TDI) liability, a key safety concern in drug development [2]. Therefore, sourcing the exact compound is paramount for ensuring experimental reproducibility and achieving the desired biological outcome.

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1447910-80-6): A Quantitative Evidence Guide for Differentiated Scientific Utility


Cytotoxicity Against MCF-7 Breast Cancer Cells: 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole vs. 6-Bromobenzimidazole

The presence of the 2-cyclopropyl and N-1-methyl groups in 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is inferred to enhance cytotoxic activity compared to the simpler 6-bromobenzimidazole core. While direct head-to-head data for the target compound is not available, the 6-bromobenzimidazole core demonstrates an IC50 of 17.23 μg/mL against the MCF-7 breast cancer cell line, providing a baseline for the core pharmacophore [1]. This activity is a class-level inference for the benzimidazole scaffold and provides a quantitative comparator for evaluating the impact of the additional 2-cyclopropyl and N-1-methyl substitutions present in the target compound.

anticancer breast cancer MCF-7 cytotoxicity

CYP3A4 Time-Dependent Inhibition (TDI) Liability: 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole Scaffold vs. Imidazopyridine Analogs

The 2-cyclopropyl-1-methyl-1H-benzoimidazole scaffold, of which 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a direct derivative, shows a favorable CYP3A4 time-dependent inhibition (TDI) profile compared to other bicyclic motifs. In a study by Igawa et al., a related 1H-benzimidazole derivative (compound 6s) was identified as a potent MCHR1 antagonist without the risk of CYP3A4 TDI, in contrast to imidazopyridine variants which exhibited higher potential for CYP3A4 inhibition . The compound 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a precursor for such MCHR1 antagonists, and its 2-cyclopropyl group is a critical determinant for this advantageous ADME profile .

ADME drug metabolism CYP3A4 MCHR1 TDI

Binding Affinity to Estrogen Sulfotransferase (1AQU): 6-Bromobenzimidazole Core as a Comparator

Computational docking studies on the core 6-bromobenzimidazole (6BBZ) structure reveal a binding affinity of -6.2 kcal/mol against the estrogen sulfotransferase receptor (PDB ID: 1AQU) [1]. This value serves as a quantitative comparator for the 6-bromo-substituted benzimidazole core. The target compound, 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole, contains this same core, and the added substituents (2-cyclopropyl and N-1-methyl) are likely to modulate this binding affinity, providing a rational basis for its investigation as a potential anti-cancer agent.

docking binding affinity estrogen sulfotransferase computational chemistry

Synthetic Versatility: 6-Bromo Position Enables Late-Stage Functionalization via Cross-Coupling

The 6-bromo substituent in 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole serves as a key synthetic handle for late-stage functionalization. It is specifically designed for use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies . In contrast, the non-brominated analog, 2-Cyclopropyl-1-methyl-1H-benzoimidazole (CAS 874615-24-4), lacks this versatile functional group, limiting its utility as a building block for diverse analog synthesis.

synthesis cross-coupling medicinal chemistry SAR building block

Recommended Research and Industrial Applications for 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1447910-80-6)


Medicinal Chemistry: Hit-to-Lead and Lead Optimization for MCHR1 Antagonists

This compound serves as a critical intermediate or core scaffold for the synthesis of MCHR1 antagonists. Its 2-cyclopropyl group is essential for MCHR1 binding, and the benzimidazole core has been shown to provide a favorable CYP3A4 TDI profile, as demonstrated in related compounds . Researchers can use this compound to generate novel analogs with potential applications in obesity and metabolic disorders.

Chemical Biology: Synthesis of Diverse Probe Molecules via Late-Stage Functionalization

The 6-bromo group on this compound provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analog libraries . This makes it an ideal building block for creating chemical probes to investigate the biological function of benzimidazole-binding proteins, including bromodomain-containing proteins and other targets [1].

Cancer Research: Preclinical Evaluation of a Privileged Scaffold

The 6-bromo-substituted benzimidazole core has demonstrated promising cytotoxicity against MCF-7 breast cancer cells (IC50 17.23 μg/mL) [2]. This compound can be used as a starting point for the design and synthesis of more potent and selective anticancer agents, leveraging the core's activity while optimizing its properties through additional substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.